molecular formula C17H16BrNO2 B2456768 (E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)acrylamide CAS No. 302574-36-3

(E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)acrylamide

Cat. No.: B2456768
CAS No.: 302574-36-3
M. Wt: 346.224
InChI Key: GTYWJXAZHKHGSO-CSKARUKUSA-N
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Description

(E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a 3-bromo-4-methoxyphenyl group attached to the acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-methoxybenzaldehyde and benzylamine.

    Formation of Intermediate: The first step involves the condensation of 3-bromo-4-methoxybenzaldehyde with benzylamine to form an imine intermediate.

    Acrylamide Formation: The imine intermediate is then subjected to a reaction with acryloyl chloride under basic conditions to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques such as reflux, distillation, and crystallization are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the 3-bromo-4-methoxyphenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acrylamides with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. In the context of its potential anticancer activity, the compound may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3-bromo-4-methoxyphenyl)-N-(4-(dimethylamino)phenyl)acrylamide
  • 3-(3-bromo-4-methoxyphenyl)-N-(3-bromophenyl)acrylamide
  • 3-(3-bromo-4-methoxyphenyl)-N-(4-ethoxyphenyl)acrylamide

Uniqueness

(E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)acrylamide is unique due to the presence of the benzyl group attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

IUPAC Name

(E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c1-21-16-9-7-13(11-15(16)18)8-10-17(20)19-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,20)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYWJXAZHKHGSO-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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